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Introduction

Trichophytin, a glycoprotein extract derived from dermatophytes of the Trichophyton genus, is

a well-characterized antigen known to elicit delayed-type hypersensitivity reactions in

sensitized individuals. The cellular immune response, primarily mediated by T-lymphocytes, is

crucial for the control of dermatophyte infections. Understanding the dynamics of T-cell

activation in response to Trichophytin is vital for elucidating the immunopathology of

dermatophytosis and for the development of novel immunomodulatory therapies and vaccines.

Flow cytometry is a powerful high-throughput technique that allows for the precise

quantification and characterization of lymphocyte subpopulations based on the expression of

cell surface and intracellular markers. This document provides a detailed protocol for the in

vitro stimulation of peripheral blood mononuclear cells (PBMCs) with Trichophytin and the

subsequent analysis of T-lymphocyte activation by multi-color flow cytometry.

Data Presentation
The following tables present representative data obtained from flow cytometric analysis of

human PBMCs from a sensitized donor, 24 and 48 hours post-stimulation with Trichophytin.
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These tables illustrate the expected upregulation of key activation markers on CD4+ and CD8+

T-lymphocyte subsets.

Table 1: Expression of Early Activation Marker (CD69) on T-Lymphocytes Following

Trichophytin Stimulation

T-Cell Subset Time Point Treatment
% CD69+ Cells
(Mean ± SD)

CD4+ 24 hours Unstimulated Control 0.8 ± 0.3

Trichophytin (10

µg/mL)
15.2 ± 2.1

48 hours Unstimulated Control 1.1 ± 0.4

Trichophytin (10

µg/mL)
12.5 ± 1.8

CD8+ 24 hours Unstimulated Control 0.5 ± 0.2

Trichophytin (10

µg/mL)
8.7 ± 1.5

48 hours Unstimulated Control 0.7 ± 0.3

Trichophytin (10

µg/mL)
7.1 ± 1.2

Table 2: Expression of Mid-to-Late Activation Markers (CD25 and HLA-DR) on T-Lymphocytes

Following Trichophytin Stimulation
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T-Cell Subset Time Point Treatment
% CD25+ Cells
(Mean ± SD)

% HLA-DR+
Cells (Mean ±
SD)

CD4+ 24 hours
Unstimulated

Control
2.5 ± 0.7 1.8 ± 0.5

Trichophytin (10

µg/mL)
25.4 ± 3.5 10.3 ± 1.9

48 hours
Unstimulated

Control
2.8 ± 0.9 2.1 ± 0.6

Trichophytin (10

µg/mL)
35.1 ± 4.2 22.6 ± 3.1

CD8+ 24 hours
Unstimulated

Control
1.9 ± 0.6 1.5 ± 0.4

Trichophytin (10

µg/mL)
18.9 ± 2.8 8.2 ± 1.4

48 hours
Unstimulated

Control
2.2 ± 0.7 1.8 ± 0.5

Trichophytin (10

µg/mL)
28.6 ± 3.9 15.7 ± 2.3

Experimental Protocols
Preparation of Trichophytin Antigen
Standardized Trichophytin extracts for in vitro cellular assays may be commercially available

or can be prepared in the laboratory. A general procedure for laboratory preparation involves

the cultivation of a Trichophyton species (e.g., T. mentagrophytes or T. rubrum) in a liquid

medium, followed by mycelial harvesting, disruption, and protein extraction. The final product

should be sterile-filtered and its protein concentration determined (e.g., by Bradford or BCA

assay). For consistent results, it is recommended to use a commercially available, standardized

Trichophytin preparation intended for T-cell assays.
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Isolation of Peripheral Blood Mononuclear Cells
(PBMCs)
Materials:

Whole blood collected in heparinized tubes

Ficoll-Paque PLUS or equivalent density gradient medium

Phosphate-buffered saline (PBS), sterile

RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2

mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

Centrifuge

Hemocytometer or automated cell counter

Protocol:

Dilute whole blood 1:1 with sterile PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge

tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper layer of plasma and platelets.

Collect the buffy coat layer containing the PBMCs.

Wash the collected PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g

for 10 minutes.

Repeat the wash step.

Resuspend the PBMC pellet in complete RPMI and perform a cell count.
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Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.

In Vitro Stimulation of PBMCs with Trichophytin
Materials:

Isolated PBMCs at 1 x 10^6 cells/mL

Trichophytin antigen solution

Phytohemagglutinin (PHA) as a positive control (5 µg/mL)

Sterile, 96-well flat-bottom culture plates

CO2 incubator (37°C, 5% CO2)

Protocol:

Plate 200 µL of the PBMC suspension (2 x 10^5 cells) into the wells of a 96-well plate.

Prepare the following conditions in triplicate:

Unstimulated Control: Add 20 µL of complete RPMI.

Trichophytin Stimulation: Add 20 µL of Trichophytin antigen to achieve a final

concentration of 10 µg/mL (or a predetermined optimal concentration).

Positive Control: Add 20 µL of PHA to achieve a final concentration of 5 µg/mL.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g.,

24, 48, or 72 hours).

Staining of Lymphocytes for Flow Cytometry
Materials:

Stimulated and control PBMCs

FACS tubes (5 mL polystyrene round-bottom tubes)
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Staining buffer (PBS with 2% FBS and 0.05% sodium azide)

Fluorochrome-conjugated monoclonal antibodies against:

CD3 (T-cell marker)

CD4 (Helper T-cell marker)

CD8 (Cytotoxic T-cell marker)

CD69 (Early activation marker)

CD25 (IL-2 receptor alpha chain, mid-activation marker)

HLA-DR (MHC class II, late activation marker)

Viability dye (e.g., 7-AAD or a fixable viability stain)

Fixation/Permeabilization buffers (if performing intracellular staining)

Flow cytometer

Protocol:

After the incubation period, gently resuspend the cells in each well and transfer them to

individual FACS tubes.

Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

Add the viability dye according to the manufacturer's instructions to distinguish live from

dead cells.

Wash the cells with 2 mL of staining buffer and centrifuge as before.

Prepare an antibody cocktail containing the optimal dilutions of anti-CD3, -CD4, -CD8, -

CD69, -CD25, and -HLA-DR in staining buffer.

Resuspend the cell pellet in 50-100 µL of the antibody cocktail.
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Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells with 2 mL of staining buffer and centrifuge.

Resuspend the final cell pellet in 300-500 µL of staining buffer.

Acquire the samples on a flow cytometer. Ensure that an adequate number of events (e.g.,

at least 50,000-100,000 total events) are collected for robust statistical analysis.

Flow Cytometry Data Analysis
Create a gating strategy to identify the lymphocyte population based on forward and side

scatter properties.

Gate on single cells to exclude doublets.

Use the viability dye to gate on live cells.

From the live singlet lymphocyte population, identify CD3+ T-cells.

Within the CD3+ population, distinguish between CD4+ and CD8+ T-cell subsets.

For both CD4+ and CD8+ populations, quantify the percentage of cells expressing the

activation markers CD69, CD25, and HLA-DR in the unstimulated, Trichophytin-stimulated,

and positive control samples.

Mandatory Visualizations
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Caption: T-Cell activation signaling cascade initiated by Trichophytin antigen presentation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1171656?utm_src=pdf-body-img
https://www.benchchem.com/product/b1171656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Whole Blood Collection
(Heparinized)

2. PBMC Isolation
(Density Gradient Centrifugation)

3. Cell Culture & Stimulation
(Unstimulated, Trichophytin, Positive Control)

4. Cell Staining
(Viability Dye + Fluorochrome-conjugated Antibodies)

5. Data Acquisition
(Flow Cytometer)

6. Data Analysis
(Gating and Quantification)

Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis of lymphocyte activation.

To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
Analysis of Lymphocyte Activation by Trichophytin]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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